Technical Monograph: Synthesis, Reactivity, and Applications of 2,4-Dichloro-1-(prop-2-en-1-yloxy)benzene
Technical Monograph: Synthesis, Reactivity, and Applications of 2,4-Dichloro-1-(prop-2-en-1-yloxy)benzene
Executive Summary
This technical guide profiles Allyl 2,4-dichlorophenyl ether , systematically known as 2,4-dichloro-1-(prop-2-en-1-yloxy)benzene . This molecule serves as a critical synthetic intermediate in organic chemistry, primarily utilized for its ability to undergo the Claisen Rearrangement .[1] This [3,3]-sigmatropic rearrangement allows for the regioselective introduction of allyl groups onto the electron-deficient dichlorobenzene ring, a structural motif essential in the development of phenoxy-based agrochemicals and antifungal pharmaceutical agents.
Part 1: Chemical Identity & Physicochemical Profile[2]
The precise identification of the substrate is paramount for regulatory compliance and stoichiometric calculations. Note that while "Allyl 2,4-dichlorophenyl ether" is the common trade name, the IUPAC designation should be used in formal documentation to avoid ambiguity regarding the ether linkage.
Table 1: Physicochemical Data[3]
| Property | Value |
| IUPAC Name | 2,4-dichloro-1-(prop-2-en-1-yloxy)benzene |
| Common Name | Allyl 2,4-dichlorophenyl ether |
| CAS Registry Number | 5441-16-7 |
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| SMILES | Clc1cc(Cl)c(OCC=C)cc1 |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~110–112 °C (at reduced pressure, typically 10 mmHg) |
| Solubility | Soluble in organic solvents (DCM, Acetone, Toluene); Insoluble in water |
Part 2: Synthesis Protocol (Williamson Ether Synthesis)
The most robust method for synthesizing 2,4-dichloro-1-(prop-2-en-1-yloxy)benzene is the Williamson Ether Synthesis . This
Experimental Logic & Causality[13]
-
Base Selection (
vs. NaOH): Potassium carbonate ( ) is preferred over stronger bases like NaOH. The phenoxide anion is a good nucleophile; using a milder, anhydrous base in a polar aprotic solvent minimizes side reactions (such as hydrolysis of the allyl halide) and simplifies the workup. -
Solvent Choice (Acetone or DMF): Acetone is commonly used for its ease of removal. However, if the reaction rate is slow due to the electron-withdrawing chlorine substituents on the phenol (which stabilize the phenoxide and lower its nucleophilicity), Dimethylformamide (DMF) is used to solvate the cation (
), leaving the phenoxide "naked" and more reactive. -
Reagent: Allyl bromide is generally more reactive than allyl chloride due to the weaker C-Br bond, leading to faster kinetics under reflux.
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a round-bottom flask with 2,4-dichlorophenol (1.0 eq) and anhydrous Acetone (10 mL/g of phenol).
-
Add anhydrous Potassium Carbonate (
) (1.5 eq) . -
Note: Ensure
is finely ground to maximize surface area.
-
-
Alkylation:
-
Add Allyl Bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux (
C) for 4–6 hours. -
Validation: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting phenol spot (
) should disappear, replaced by the less polar ether product ( ).
-
-
Workup:
-
Cool reaction to room temperature.[2]
-
Filter off the inorganic salts (
and excess ). -
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
-
Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous
. -
Evaporate solvent to yield the crude oil.
-
Optional: Distillation under high vacuum is recommended for pharmaceutical-grade purity.
-
Workflow Visualization
Figure 1: Reaction pathway for the Williamson Ether Synthesis of the target molecule.
Part 3: The Claisen Rearrangement (Core Reactivity)
The defining feature of allyl 2,4-dichlorophenyl ether is its reactivity under thermal stress. It undergoes an ortho-Claisen Rearrangement , a concerted [3,3]-sigmatropic shift.
Mechanism & Regioselectivity
Because the 2-position (ortho) and 4-position (para) are blocked by Chlorine atoms, the rearrangement is forced to occur at the remaining open 6-position (ortho) .
-
Transition State: Heating the ether (
C) induces the formation of a chair-like transition state. The -bond of the allyl group attacks the aromatic ring carbon (C6). -
Intermediate: A non-aromatic cyclohexadienone intermediate is formed.[3]
-
Tautomerization: Rapid proton transfer (enolization) restores aromaticity, yielding the final phenol.
Product: 2,4-dichloro-6-(prop-2-en-1-yl)phenol .
Rearrangement Pathway Diagram
Figure 2: The [3,3]-sigmatropic rearrangement pathway forced to the C6 position due to C2/C4 blockage.
Part 4: Applications in Drug & Agrochemical Development
Agrochemical Intermediates
The rearranged product (2,4-dichloro-6-allylphenol) is a vital scaffold for phenoxy herbicides .
-
Mechanism: The allyl group provides a handle for further functionalization (e.g., epoxidation or hydroboration) to create complex side chains that mimic plant growth hormones (auxins), leading to uncontrolled growth and death in broadleaf weeds.
Pharmaceutical Heterocycles
In antifungal research, the allyl ether moiety serves as a precursor for dihydrobenzofurans .
-
Synthetic Route: Treatment of the 2-allyl phenol with a Lewis acid or iodine induces cyclization between the phenolic oxygen and the allyl double bond.
-
Utility: These fused ring systems are pharmacophores in various azole-class antifungals used to treat systemic mycoses.
Part 5: Safety & Handling Standards
-
Hazard Classification: Irritant (Skin/Eye).[4] Potentially toxic if swallowed.
-
Storage: Store under inert atmosphere (
) to prevent autoxidation of the allyl double bond (peroxide formation). -
Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228226: Allyl 2,4-dichlorophenyl ether. Retrieved from [Link]
-
Master Organic Chemistry. The Claisen Rearrangement: Mechanism and Examples. Retrieved from [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Retrieved from [Link][5][4][2][6][7][8][9][10][11]
Sources
- 1. byjus.com [byjus.com]
- 2. N-Chloromethylphthalimide | 17564-64-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chloromethylphthalimide | C9H6ClNO2 | CID 87154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. N-(Chloromethyl)phthalimide | 17564-64-6 [chemicalbook.com]
- 7. dovepress.com [dovepress.com]
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- 9. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]
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- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
